molecular formula C12H11NO2 B8431285 3-Methoxy-5-phenoxypyridine

3-Methoxy-5-phenoxypyridine

Cat. No. B8431285
M. Wt: 201.22 g/mol
InChI Key: LEWCRBUDCBNQSK-UHFFFAOYSA-N
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Patent
US08148407B2

Procedure details

A mixture of 0.6 g (3.37 mM) of 3-methoxy-5-phenoxypyridine and 1.15 g (10 mM) of pyridinium hydrochloride is prepared. It is heated by microwaves for 40 minutes at 150° C. and then cooled, taken up with methanol and brought to pH 7 with 1 N sodium hydroxide solution. After concentration under reduced pressure, the residue obtained is purified by chromatography on silica gel using a toluene/isopropanol mixture (95/5; v/v) as the eluent to give the desired product in the form of an off-white solid with a yield of 54%.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]=1.Cl.[NH+]1C=CC=CC=1.[OH-].[Na+]>CO>[O:9]([C:7]1[CH:8]=[C:3]([OH:2])[CH:4]=[N:5][CH:6]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
COC=1C=NC=C(C1)OC1=CC=CC=C1
Name
pyridinium hydrochloride
Quantity
1.15 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel using a toluene/isopropanol mixture (95/5; v/v) as the eluent

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=NC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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